Cas no 28028-62-8 (2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, ethyl ester, (E)-)

2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, ethyl ester, (E)- 化学的及び物理的性質
名前と識別子
-
- 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, ethyl ester, (E)-
- Ethyl (E)-ferulate
- ethyl 4-hydroxy-3-methoxycinnamate
- (E)-Ethyl 3-(4-hydroxy-3-methoxyphenyl)acrylate
- (E)-Ethyl-3-(4-hydroxy-3-methoxyphenyl)acrylate
- ORISTRACT EF
- 5B8915UELW
- HMS3885K08
- CS-0007109
- ethyl (E)-4-hydroxy-3-methoxycinnamate
- A825117
- AKOS025310714
- ethyl 3-(4-hydroxy-3-methoxyphenyl)acrylate
- Ethyl (2e)-3-(4-Hydroxy-3-Methoxyphenyl)prop-2-Enoate
- PS-4365
- ethyl (E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoate;Ferulic acid ethyl ester
- 4046-02-0
- ethyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- BCP15347
- Ethyl ferulate
- AKOS015889646
- LS-14074
- NSC 14879
- O11765
- (E)-3-(4-Hydroxy-3-methoxy-phenyl)-acrylic acid ethyl ester
- (E)-Ethyl3-(4-hydroxy-3-methoxyphenyl)acrylate
- ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate
- XE160602
- ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- Ethyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- HY-N0061
- Ferulic acid ethyl ester
- BDBM50297424
- UNII-5B8915UELW
- CHEMBL286796
- 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, ethyl ester, (2E)-
- AI3-23714
- Ethyl 4-hydroxy-3-methoxycinnamate, 98%
- NSC-14879
- NOMCORT EF
- 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, ethyl ester
- (E)-3-(4-Hydroxy-3-methoxy-phenyl)-
- Ethyl (2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate
- EN300-226629
- CCG-207901
- AC-33985
- NSC14879
- MFCD00009190
- Ethyl ferulate - Natural grade
- F-2010
- EINECS 223-745-5
- Z53836697
- ethyl (E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoate
- s3855
- ETHYL 4'-HYDROXY-3'-METHOXYCINNAMAT
- Ethyl 4'-hydroxy-3'-methoxycinnamate
- DB11285
- Q27261780
- Ferulic acid, ethyl ester
- Ethyl 4-hydroxy-3-methoxycinnamate (Ferulic acid ethyl ester)
- 28028-62-8
-
- インチ: InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-10(13)11(8-9)15-2/h4-8,13H,3H2,1-2H3/b7-5+
- InChIKey: ATJVZXXHKSYELS-FNORWQNLSA-N
- ほほえんだ: CCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC
計算された属性
- せいみつぶんしりょう: 222.08922
- どういたいしつりょう: 222.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.173±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 67 ºC
- ようかいど: 微溶性(1 g/l)(25ºC)、
- PSA: 55.76
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, ethyl ester, (E)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6422-20mg |
Ethyl (E)-ferulate |
28028-62-8 | 20mg |
¥ 1350 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6422-20mg |
Ethyl (E)-ferulate |
28028-62-8 | 20mg |
¥ 340 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6422-25 mg |
Ethyl (E)-ferulate |
28028-62-8 | 25mg |
¥690.00 | 2022-04-26 | ||
TargetMol Chemicals | TN6422-20 mg |
Ethyl (E)-ferulate |
28028-62-8 | 98% | 20mg |
¥ 340 | 2023-07-11 | |
A2B Chem LLC | AF38392-20mg |
2-Propenoic acid, 3-(4-hydroxy-3-Methoxyphenyl)-, ethyl ester, (2E)- |
28028-62-8 | 98% | 20mg |
$460.00 | 2024-04-20 |
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, ethyl ester, (E)- 関連文献
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Coumaric acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Coumaric acids and derivatives
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, ethyl ester, (E)-に関する追加情報
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, ethyl ester, (E)- CAS No. 28028-62-8: A Comprehensive Overview
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, ethyl ester, (E)-, identified by its Chemical Abstracts Service (CAS) number 28028-62-8, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, belonging to the class of phenolic esters, exhibits a unique structural framework that has garnered attention for its potential biological activities and synthetic utility. The presence of both an α,β-unsaturated carboxylic acid moiety and a hydroxylated aromatic ring suggests diverse interactions with biological targets, making it a valuable candidate for further investigation.
The compound's structure consists of an ethyl ester derivative of 2-propenoic acid (also known as acrylic acid) linked to a phenolic ring substituted with both hydroxyl and methoxy groups. The (E)-configuration indicates the spatial arrangement of the double bond, which can influence its reactivity and interaction with biological systems. This configuration is particularly relevant in the context of pharmacophore design, where subtle structural modifications can significantly alter biological activity.
In recent years, there has been growing interest in natural product-inspired scaffolds due to their inherent biological relevance and therapeutic potential. The structural motif of 3-(4-hydroxy-3-methoxyphenyl)-ethyl ester closely resembles several bioactive compounds found in plants and marine organisms. For instance, derivatives of this class have been reported to exhibit antimicrobial, anti-inflammatory, and antioxidant properties. The hydroxyl and methoxy groups on the aromatic ring are known to enhance solubility and binding affinity to biological targets, making this compound a promising lead for drug discovery.
One of the most compelling aspects of CAS No. 28028-62-8 is its potential as a building block in medicinal chemistry. The α,β-unsaturated carboxylic acid moiety can participate in Michael addition reactions, allowing for further functionalization. This reactivity has been exploited in the synthesis of more complex molecules with tailored biological activities. Additionally, the ester group can be hydrolyzed or converted into other functional groups, providing flexibility in drug design.
Recent studies have highlighted the importance of phenolic esters in developing novel therapeutic agents. For example, derivatives of this class have shown promise in inhibiting enzymes involved in inflammatory pathways. The hydroxyl group at position 4 and the methoxy group at position 3 create a favorable environment for hydrogen bonding interactions with protein targets. These interactions are crucial for modulating enzyme activity and have been leveraged in the development of kinase inhibitors and other therapeutic agents.
The synthesis of 2-propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, ethyl ester, (E)- can be achieved through several routes depending on the desired scale and purity requirements. One common approach involves the condensation of cinnamic acid derivatives with ethanol under acidic conditions. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to construct the aromatic ring with high selectivity. These synthetic strategies have been refined over time to ensure high yields and minimal byproduct formation.
In addition to its synthetic utility, CAS No. 28028-62-8 has been studied for its potential role in materials science. The conjugated system present in the molecule allows it to absorb light across a broad spectrum, making it a candidate for applications in organic electronics and photovoltaics. While these applications are still under exploration, they highlight the versatility of this compound beyond traditional pharmaceutical applications.
The pharmacological profile of 2-propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, ethyl ester, (E)- is still being elucidated through both computational modeling and experimental studies. High-throughput screening campaigns have identified several analogs with enhanced potency against specific disease targets. These findings underscore the importance of structure-activity relationships (SAR) in optimizing lead compounds for clinical development.
In conclusion,CAS No. 28028-62-8 represents a structurally intriguing compound with significant potential in pharmaceutical research and industrial applications. Its unique combination of functional groups makes it a versatile scaffold for drug discovery efforts aimed at treating various diseases. As research continues to uncover new biological activities and synthetic pathways,this compound is poised to play an important role in future therapeutic developments.
28028-62-8 (2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, ethyl ester, (E)-) 関連製品
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